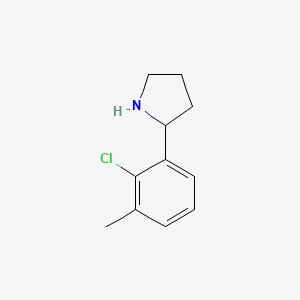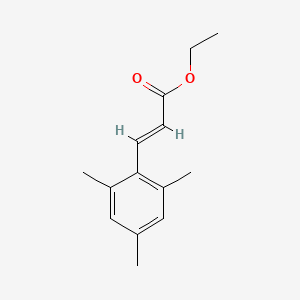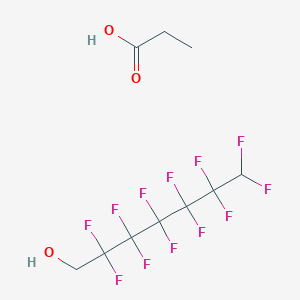
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate: is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various fields due to its stability, low surface energy, and resistance to solvents and chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of heptafluorobutyl alcohol with hexafluorobutyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorinated groups in the compound can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms.
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohols and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form perfluorinated carboxylic acids or reduction to form perfluorinated alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of fluorinated ethers or esters.
Hydrolysis: Formation of heptafluorobutyl alcohol and hexafluorobutyl alcohol.
Oxidation: Formation of perfluorinated carboxylic acids.
Reduction: Formation of perfluorinated alcohols.
Scientific Research Applications
Chemistry:
- Used as a monomer in the synthesis of fluorinated polymers with low surface energy and high chemical resistance.
- Employed in the development of specialty coatings and adhesives.
Biology:
- Utilized in the design of fluorinated surfactants for biological applications, such as drug delivery systems.
Medicine:
- Investigated for use in medical imaging agents due to its unique fluorine content, which enhances contrast in imaging techniques like MRI.
Industry:
- Applied in the manufacture of high-performance lubricants and greases.
- Used in the production of anti-corrosion coatings for metals.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate is primarily related to its fluorinated structure. The presence of multiple fluorine atoms increases the compound’s lipophilicity and chemical stability. This enhances its ability to interact with hydrophobic surfaces and resist degradation. The carbonate group can undergo hydrolysis, releasing fluorinated alcohols that can further participate in various chemical reactions.
Comparison with Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Comparison:
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate and 2,2,3,3,4,4,4-Heptafluorobutyl acrylate are used as monomers in polymer synthesis, similar to 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate. they differ in their functional groups, which influence their reactivity and applications.
- 2,2,3,3,4,4,4-Heptafluorobutylamine is an amine derivative and is used in the synthesis of fluorinated surfactants and pharmaceuticals. Its amine group provides different chemical properties compared to the carbonate group in this compound.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H5F13O3 |
|---|---|
Molecular Weight |
408.11 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate |
InChI |
InChI=1S/C9H5F13O3/c10-3(7(15,16)17)5(11,12)1-24-4(23)25-2-6(13,14)8(18,19)9(20,21)22/h3H,1-2H2 |
InChI Key |
MEVCLQPYAUIZFA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)






![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)

![2-[2-(4-Chlorophenoxy)ethoxy]acetic acid](/img/structure/B12082172.png)
